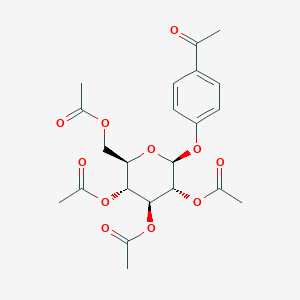

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

Beschreibung

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (CAS 25876-45-3) is a peracetylated glucopyranoside derivative featuring a 4-acetylphenyl aglycone. This compound is widely utilized in carbohydrate chemistry and enzymology, particularly as a substrate for studying glycosidase and glycosyltransferase activity . The acetyl groups at the 2, 3, 4, and 6 positions of the glucose moiety serve as protective groups during synthetic processes, while the 4-acetylphenyl group enhances stability and modulates intermolecular interactions in enzyme-binding studies.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFUJLNDNATWOD-QMCAAQAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Pathway

AlCl₃ facilitates the cleavage of the anomeric acetyl group in β-D-glucose pentaacetate, generating a reactive oxocarbenium ion. This intermediate undergoes nucleophilic attack by 4-hydroxyacetophenone, forming the β-D-glycosidic bond. Concurrently, AlCl₃ promotes the selective removal of acetyl groups at non-anomeric positions, yielding the tetra-O-acetyl product.

Optimized Conditions :

-

Temperature : 87°C under vacuum (to remove acetic acid byproducts).

-

Duration : 4.5 hours.

-

Molar Ratio : β-D-glucose pentaacetate (1 equiv), 4-hydroxyacetophenone (1.2 equiv), AlCl₃ (2.25 equiv).

Purification : The crude mixture is subjected to silica gel chromatography with hexane/ethyl acetate (5:1) to isolate the product.

Limitations :

-

This method predominantly yields the α-anomer due to stereochemical control by AlCl₃, making it unsuitable for synthesizing the target β-D-glucopyranoside.

Comparative Analysis of Synthetic Methods

Critical Considerations in Synthesis

Protecting Group Strategy

The acetyl groups at the 2, 3, 4, and 6 positions serve dual roles:

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.

Oxidation: The acetylphenyl group can be oxidized to form corresponding carboxylic acids.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

Hydrolysis: 4-Acetylphenyl beta-D-glucopyranoside.

Oxidation: 4-Carboxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.

Substitution: Products vary based on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Glycobiology

- Carbohydrate Chemistry : This compound is extensively utilized in studying the structure and synthesis of complex glycans. Its unique structure allows researchers to investigate the role of specific functional groups in glycan interactions.

- Enzyme Kinetics : 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside serves as a substrate or inhibitor in enzyme-catalyzed reactions involving glycosidases. Its acetylated structure can influence enzyme specificity and activity.

Medicine

- Therapeutic Applications : The compound is being explored for potential therapeutic uses related to glycobiology. Its ability to modulate enzyme activity may offer insights into metabolic pathways relevant to drug development.

Industry

- Biochemical Assays : It is employed in developing biochemical assays and diagnostic tools due to its reactivity and specificity towards certain enzymes.

Biological Activities

Research has indicated several biological activities associated with 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, potentially beneficial in preventing oxidative stress-related diseases.

- Anticancer Potential : Investigations have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation.

- Anti-inflammatory Effects : Emerging evidence indicates that compounds similar to this one can modulate inflammatory pathways, which may reduce inflammation in various biological contexts.

Case Studies

Recent studies have highlighted the potential of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside in various experimental settings:

- Cytotoxicity Study : A study on human cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to control groups. The IC50 values indicated a promising anticancer profile.

- Antioxidant Efficacy Assessment : In vitro assays showed that it effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide.

Wirkmechanismus

The compound exerts its effects primarily through interactions with enzymes involved in carbohydrate metabolism. The acetyl groups protect the hydroxyl groups of the glucopyranoside, allowing selective reactions to occur. The molecular targets include glycosidases and glycosyltransferases, which play crucial roles in glycan synthesis and degradation pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (e.g., acetyl, formyl): Enhance stability and influence enzyme-substrate interactions. The 4-acetylphenyl group in the target compound improves binding specificity in kinetic assays .

- Electron-Donating Groups (e.g., methoxy, dimethoxymethyl): Increase solubility and alter metabolic pathways. The dimethoxymethyl group in the 4-(dimethoxymethyl)phenyl derivative facilitates its use in biomimetic models due to enhanced solubility in hydrophobic systems .

- Non-Aromatic Aglycones (e.g., allyl, thioglucopyranosides): Allyl derivatives are pivotal in probing anti-inflammatory pathways, while thioglycosides (e.g., Ethyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranoside, CAS 41670-79-5) resist enzymatic hydrolysis, making them ideal for mechanistic studies .

Biologische Aktivität

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside (abbreviated as 4-APG) is a glycoside compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

4-APG is characterized by the presence of both an acetylphenyl group and a tetra-acetylated glucopyranoside moiety. Its molecular formula is . The acetyl groups enhance solubility and stability, making it a valuable compound for various biochemical studies.

The biological activity of 4-APG is primarily attributed to its interactions with enzymes and other biomolecules involved in carbohydrate metabolism. Key aspects include:

- Enzyme Kinetics : 4-APG serves as a substrate or inhibitor in enzyme-catalyzed reactions, particularly those involving glycosidases. Its acetylated structure may influence enzyme specificity and activity .

- Hydrolysis : Under acidic or basic conditions, the acetyl groups can be hydrolyzed, leading to the release of the parent glucopyranoside. This reaction can modulate the availability of active metabolites .

Biological Activities

Research has indicated several biological activities associated with 4-APG:

- Antioxidant Activity : Preliminary studies suggest that 4-APG may exhibit antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases .

- Anticancer Potential : Some studies have explored the cytotoxic effects of 4-APG on various cancer cell lines. For instance, it has been observed to induce apoptosis in certain tumor cells through mechanisms involving caspase activation .

- Anti-inflammatory Effects : There is emerging evidence that compounds similar to 4-APG can modulate inflammatory pathways, potentially reducing inflammation in various biological contexts .

Research Applications

4-APG is extensively utilized in several fields:

- Glycobiology : It plays a crucial role in studying carbohydrate structures and their biological functions. The compound is often used to probe enzyme activity related to glycan metabolism .

- Drug Development : Due to its unique properties, 4-APG is being investigated for potential therapeutic applications, including as a lead compound in drug design targeting metabolic pathways .

Comparative Analysis

The following table summarizes the biological activities and research applications of 4-APG compared to similar compounds:

| Compound | Antioxidant Activity | Anticancer Potential | Research Applications |

|---|---|---|---|

| 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside | Yes | Yes | Glycobiology, Drug Development |

| 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose | Moderate | No | Glycan Synthesis |

| 4-Acetylphenyl beta-D-glucopyranoside | No | Limited | Enzyme Kinetics |

Case Studies

Recent studies have highlighted the potential of 4-APG in various experimental settings:

- Cytotoxicity Study : A study conducted on human cancer cell lines demonstrated that treatment with 4-APG resulted in significant cell death compared to control groups. The IC50 values indicated a promising anticancer profile .

- Antioxidant Efficacy Assessment : In vitro assays showed that 4-APG effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide, suggesting its potential as an antioxidant agent .

Q & A

Basic: What are the key steps in synthesizing 4-acetylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, and how can reaction efficiency be optimized?

The synthesis typically involves glycosylation between a protected glucopyranosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide) and a 4-acetylphenol acceptor. Critical steps include:

- Activation of the glycosyl donor : Use Lewis acids like BF₃·Et₂O to promote glycosidic bond formation .

- Protection strategy : Acetyl groups prevent unwanted side reactions at hydroxyl sites during coupling .

- Purification : Column chromatography (e.g., EtOAc/hexane gradients) isolates the β-anomer, confirmed via TLC and NMR .

Optimization : Adjust stoichiometry (e.g., 3 mol equiv allyl alcohol) and catalyst loading (e.g., ZnCl₂ for higher yields). Recrystallization improves purity .

Basic: How is the β-anomeric configuration confirmed in this compound?

The β-configuration is verified through:

- X-ray crystallography : Crystal packing and C—H···O interactions distinguish anomeric forms (e.g., triclinic P1 space group with specific unit cell parameters) .

- NMR analysis : Key signals include J₁,₂ coupling constants (~7–8 Hz for β-configuration) and acetyl group resonances (δ 1.8–2.1 ppm) .

- Polarimetry : Optical rotation aligns with β-D-glucopyranoside standards .

Basic: What role do acetyl protecting groups play in its reactivity?

Acetyl groups:

- Prevent premature glycosylation : Block hydroxyls during synthesis, ensuring regioselective coupling .

- Facilitate deprotection : Post-synthesis, acetyl groups are removed via alkaline hydrolysis (e.g., NaOH/MeOH) to expose free hydroxyls for downstream modifications .

Advanced: How can conflicting crystallographic data (e.g., space group discrepancies) be resolved during structural characterization?

Contradictions arise from:

- Polymorphism : Different crystallization solvents (e.g., MeOH vs. toluene) may yield distinct space groups (e.g., triclinic vs. orthorhombic) .

- Refinement protocols : Use SHELXL for high-resolution refinements. Compare R-factors (target <0.05) and validate via residual density maps .

Resolution : Cross-validate with spectroscopic data (e.g., NOESY for H-bond networks) and computational modeling (Cremer-Pople puckering parameters) .

Advanced: What mechanistic insights explain regioselectivity in glycosylation reactions involving this compound?

Regioselectivity is governed by:

- Electrophilic activation : Lewis acids (e.g., BF₃) polarize the anomeric leaving group, favoring β-attack via SN2 mechanisms .

- Steric effects : Bulky acetyl groups at C2/C3 hinder α-face nucleophilic approach, promoting β-linkage .

- Solvent polarity : Low-polarity solvents (e.g., toluene) stabilize transition states, enhancing β-selectivity .

Advanced: How can unexpected byproducts (e.g., α-anomers or acetyl migration) be minimized during synthesis?

Advanced: What computational tools aid in predicting and analyzing its glycosylation transition states?

- Molecular dynamics (MD) : Simulate solvent effects and glycosyl donor-acceptor interactions.

- Density Functional Theory (DFT) : Calculate activation energies for α/β pathways .

- SHELX suite : Refine crystal structures to validate computational models .

Advanced: How do structural modifications (e.g., formyl or dimethoxymethyl substituents) impact biological activity?

- Functional group effects :

- 4-Formylphenyl : Enhances binding to carbohydrate-recognizing proteins (e.g., lectins) via aldehyde-mediated Schiff base formation .

- Dimethoxymethyl : Increases hydrophobicity, improving membrane permeability in glycoconjugate drug candidates .

Validation : Use SPR or ITC to quantify binding affinities post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.